(2S,3R,4S,5S,6R)-2-(4-((E)-3,5-Dimethoxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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Overview
Description
The compound (2S,3R,4S,5S,6R)-2-(4-((E)-3,5-Dimethoxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by its intricate structure. This compound features a tetrahydropyran ring, a phenoxy group, and a dimethoxystyryl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2-(4-((E)-3,5-Dimethoxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the phenoxy and dimethoxystyryl groups. Common synthetic routes may involve:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Phenoxy Group: This step often involves nucleophilic substitution reactions.
Addition of the Dimethoxystyryl Moiety: This can be accomplished through Wittig or Heck reactions, which are commonly used for forming carbon-carbon double bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S,6R)-2-(4-((E)-3,5-Dimethoxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbon-carbon double bond in the dimethoxystyryl moiety can be reduced to form saturated compounds.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the double bond can produce saturated hydrocarbons.
Scientific Research Applications
(2S,3R,4S,5S,6R)-2-(4-((E)-3,5-Dimethoxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S,3R,4S,5S,6R)-2-(4-((E)-3,5-Dimethoxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5S,6R)-2-(4-((E)-3,5-Dimethoxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-27-16-9-14(10-17(11-16)28-2)4-3-13-5-7-15(8-6-13)29-22-21(26)20(25)19(24)18(12-23)30-22/h3-11,18-26H,12H2,1-2H3/b4-3+/t18-,19-,20+,21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTFTNWJAADJKD-QCJVRXEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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